5-Bromo-4-cyclopropyl-2-methoxypyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-cyclopropyl-2-methoxypyrimidine: is a chemical compound with the molecular formula C8H9BrN2O and a molecular weight of 229.07 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The compound is characterized by the presence of a bromine atom at the 5th position, a cyclopropyl group at the 4th position, and a methoxy group at the 2nd position on the pyrimidine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-cyclopropyl-2-methoxypyrimidine typically involves the following steps:
Bromination: The addition of a bromine atom to the 5th position of the pyrimidine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the manufacturer and the desired scale of production .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other groups using various reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution: Reagents such as organometallic compounds can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound .
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic compounds.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology and Medicine:
- Potential applications in drug discovery and development due to its unique chemical structure.
- Investigated for its biological activity and potential therapeutic effects .
Industry:
- Utilized in the production of pharmaceuticals and agrochemicals.
- Applied in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 5-Bromo-4-cyclopropyl-2-methoxypyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
5-Bromo-2-methoxypyrimidine: Similar structure but lacks the cyclopropyl group.
4-Cyclopropyl-2-methoxypyrimidine: Similar structure but lacks the bromine atom.
Uniqueness: 5-Bromo-4-cyclopropyl-2-methoxypyrimidine is unique due to the presence of both the bromine atom and the cyclopropyl group on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
1649454-83-0 |
---|---|
Molecular Formula |
C8H9BrN2O |
Molecular Weight |
229.07 g/mol |
IUPAC Name |
5-bromo-4-cyclopropyl-2-methoxypyrimidine |
InChI |
InChI=1S/C8H9BrN2O/c1-12-8-10-4-6(9)7(11-8)5-2-3-5/h4-5H,2-3H2,1H3 |
InChI Key |
ZFKNIERUMGNOJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C(=N1)C2CC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.